Product packaging for Di-tert-butyl-n-propyl-ethoxysilane(Cat. No.:)

Di-tert-butyl-n-propyl-ethoxysilane

Cat. No.: B12453025
M. Wt: 230.46 g/mol
InChI Key: CSBQCZMBXXYUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Bulky Alkoxysilanes in Advanced Synthetic Methodologies

Bulky alkoxysilanes are a class of organosilicon compounds characterized by the presence of large, sterically demanding groups attached to the silicon atom, in addition to one or more alkoxy groups. The steric hindrance imparted by these bulky substituents, such as tert-butyl or isopropyl groups, plays a crucial role in modifying the chemical reactivity of the silicon center. researchgate.nettandfonline.com This deliberate steric shielding can prevent or slow down nucleophilic attack at the silicon atom, a common reaction pathway for many organosilanes. tandfonline.com This controlled reactivity makes bulky alkoxysilanes valuable reagents and intermediates in a variety of advanced synthetic methodologies. researchgate.netresearchgate.net

The presence of bulky groups can also influence the selectivity of chemical transformations. For instance, in reactions involving the transfer of a silyl (B83357) group (silylation), the steric bulk can direct the reaction to a specific site on a substrate molecule, leading to high regioselectivity. researchgate.net Furthermore, the stability conferred by these bulky groups allows for the isolation and study of reactive intermediates that would otherwise be transient. researchgate.net The strategic use of bulky alkoxysilanes has found applications in diverse areas, including the synthesis of complex organic molecules, the development of novel catalysts, and the creation of advanced materials with tailored properties. researchgate.netnih.govmdpi.com

Historical Trajectories and Modern Developments in Organosilicon Compound Research

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgsbfchem.comsbfchem.com This seminal work laid the groundwork for a field that would see exponential growth in the following century. The early 20th century was marked by the pioneering research of Frederic Kipping, who extensively investigated organosilicon compounds and coined the term "silicone." wikipedia.orgphenylsilicone.com His work, particularly the use of Grignard reagents for the synthesis of alkyl and aryl silanes, was foundational for the future silicone industry. phenylsilicone.comrichsilicone.com

The mid-20th century witnessed a surge in the development of organosilicon polymers, with researchers like James Franklin Hyde discovering processes for producing silicone polymers, which led to their widespread commercialization. sbfchem.com These materials, known for their thermal stability, water repellency, and electrical insulation properties, found applications in numerous industries, including aerospace and electronics. sbfchem.comsbfchem.com

Modern organosilicon chemistry continues to evolve, driven by advancements in synthetic techniques and a deeper understanding of the unique properties of these compounds. researchgate.net Current research focuses on the development of new catalysts for more efficient and environmentally friendly synthesis of organosilanes. researchgate.netsbfchem.com There is also a growing interest in the application of organosilicon compounds in medicinal chemistry, where the substitution of carbon with silicon can modulate the biological activity of drug molecules. nih.gov The field has expanded to include the study of low-coordinate and hypervalent silicon species, pushing the boundaries of our understanding of chemical bonding and reactivity. soci.org

Articulating Research Objectives and Scope for Di-tert-butyl-n-propyl-ethoxysilane Investigations

Given the principles of sterically hindered organosilicon chemistry, a focused investigation of this compound would aim to elucidate its unique chemical properties and potential applications. The primary research objectives would be centered around understanding how the combination of two bulky tert-butyl groups, a flexible n-propyl group, and a reactive ethoxy group influences its behavior.

Key Research Objectives:

Synthesis and Optimization: To develop and optimize a high-yield, scalable synthetic route to this compound. This would involve exploring different precursor materials and reaction conditions.

Structural and Spectroscopic Characterization: To thoroughly characterize the molecular structure of the compound using a suite of spectroscopic techniques. This would provide fundamental data on its geometry and electronic properties.

Reactivity Studies: To investigate the reactivity of the Si-O-C linkage in the presence of various reagents, including acids, bases, and nucleophiles. The steric hindrance provided by the di-tert-butyl groups is expected to significantly modulate this reactivity compared to less hindered alkoxysilanes.

Exploration as a Silylating Agent: To evaluate the efficacy of this compound as a sterically demanding silylating agent for the protection of functional groups in organic synthesis. Its unique steric profile could offer novel selectivity.

Computational Modeling: To perform theoretical calculations to complement experimental findings. This would involve modeling the ground state geometry, electronic structure, and transition states for key reactions to provide a deeper understanding of its reactivity.

The scope of these investigations would be to establish a comprehensive chemical profile of this compound, positioning it as a potentially valuable tool for synthetic chemists and material scientists.

Overview of State-of-the-Art Characterization and Computational Techniques in Organosilicon Science

The characterization of organosilicon compounds, including sterically hindered examples like this compound, relies on a powerful array of modern analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are indispensable for the structural elucidation of organosilicon compounds. researchgate.netumich.edu ²⁹Si NMR, in particular, provides direct information about the chemical environment of the silicon atom, with chemical shifts being highly sensitive to the nature of the substituents. researchgate.netpascal-man.com For this compound, ²⁹Si NMR would be crucial in confirming the successful synthesis and purity of the compound.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of organosilicon compounds. acs.orgnih.gov These fragmentation patterns can provide valuable structural information, particularly about the groups attached to the silicon atom. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the Si-O-C linkage in alkoxysilanes. researchgate.net

Diffraction Methods:

Computational Techniques:

Density Functional Theory (DFT): DFT has become a primary computational tool in organosilicon chemistry for predicting molecular structures, properties, and reaction mechanisms. numberanalytics.comnumberanalytics.com

Ab initio Molecular Orbital (MO) Calculations: These methods provide a theoretical framework for understanding the electronic structure and reactivity of organosilicon compounds, including the nature of bonding and the pathways of chemical reactions. nih.gov

These state-of-the-art techniques, when used in combination, provide a comprehensive understanding of the structure, bonding, and reactivity of complex organosilicon molecules.

Chemical and Physical Properties

Below is a table summarizing the known and representative properties of this compound and related sterically hindered organosilicon compounds.

PropertyThis compoundRepresentative Sterically Hindered Silane (B1218182) (Di-tert-butylsilane)
CAS Number Not available30736-07-3 sigmaaldrich.com
Molecular Formula C₁₃H₃₀OSi chemicalbook.comC₈H₂₀Si sigmaaldrich.com
Molecular Weight 230.46 g/mol chemicalbook.com144.33 g/mol sigmaaldrich.com
Boiling Point Not available129-130 °C sigmaaldrich.com
Density Not available0.729 g/mL at 25 °C sigmaaldrich.com
Refractive Index Not availablen20/D 1.42 sigmaaldrich.com

Synthetic Methodologies for this compound: Precision, Selectivity, and Process Control

The synthesis of sterically encumbered organosilanes such as this compound demands meticulous control over reaction conditions to overcome the challenges posed by bulky substituents. The two tert-butyl groups at the silicon center create a sterically demanding environment that significantly influences the reactivity and outcome of synthetic transformations. This article explores the primary methodologies for constructing the requisite silicon-carbon and silicon-oxygen bonds, focusing on strategies that offer precision, selectivity, and effective process control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H30OSi B12453025 Di-tert-butyl-n-propyl-ethoxysilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H30OSi

Molecular Weight

230.46 g/mol

IUPAC Name

ditert-butyl-ethoxy-propylsilane

InChI

InChI=1S/C13H30OSi/c1-9-11-15(14-10-2,12(3,4)5)13(6,7)8/h9-11H2,1-8H3

InChI Key

CSBQCZMBXXYUCD-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](C(C)(C)C)(C(C)(C)C)OCC

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Di Tert Butyl N Propyl Ethoxysilane

Hydrolysis and Condensation Mechanisms of Alkoxysilanes: Kinetic and Stereochemical Aspects

The hydrolysis of alkoxysilanes is a foundational reaction in sol-gel processes and surface modification, proceeding through the substitution of alkoxy groups with hydroxyl groups to form silanols. gelest.com This is followed by condensation reactions where silanols react with each other or with remaining alkoxysilanes to form siloxane (Si-O-Si) bonds. The rates of these reactions are highly dependent on factors such as the catalyst, solvent, and, crucially, the steric and electronic nature of the substituents on the silicon atom. scienceopen.comresearchgate.net For Di-tert-butyl-n-propyl-ethoxysilane, the bulky tert-butyl groups are the primary determinants of its reactivity.

Acid-Catalyzed Hydrolysis of this compound

Acid-catalyzed hydrolysis of alkoxysilanes is a reversible process that generally proceeds via an A-2 type mechanism. ucoz.comchemistrysteps.com The reaction is initiated by the protonation of the oxygen atom of the ethoxy group by a hydronium ion, which makes the ethoxy group a better leaving group (ethanol). youtube.com A water molecule then acts as a nucleophile, attacking the electrophilic silicon atom. youtube.com This leads to the formation of a protonated silanol (B1196071), which then deprotonates to yield the final silanol product, Di-tert-butyl-n-propyl-silanol, and regenerates the acid catalyst. youtube.com

The mechanism can be summarized in the following steps:

Protonation: The ethoxy oxygen is protonated, increasing the electrophilicity of the silicon center and making the leaving group a neutral ethanol (B145695) molecule. youtube.comkhanacademy.org

Nucleophilic Attack: A water molecule attacks the silicon atom.

Deprotonation: The attacking water molecule loses a proton, and the leaving group departs as ethanol, resulting in the formation of the silanol.

However, the rate of this reaction is dramatically influenced by steric hindrance. libretexts.org The two bulky tert-butyl groups in this compound effectively shield the silicon atom, impeding the approach of the incoming water molecule. Consequently, the hydrolysis of sterically hindered alkoxysilanes is significantly slower than that of less substituted analogues like tetraethoxysilane (TEOS) or even triethylsilane. gelest.comucoz.com While methoxysilanes typically hydrolyze 6-10 times faster than corresponding ethoxysilanes due to the smaller size of the methoxy (B1213986) group, the dominant factor for this compound is the steric bulk of the alkyl substituents. gelest.com

Table 1: Relative Hydrolysis Rates of Alkoxysilanes (Illustrative) This table illustrates the general trend of how steric hindrance affects hydrolysis rates. Specific kinetic data for this compound is not readily available, but its rate would be expected to be extremely slow, likely much slower than that of Triisopropylsilane.

AlkoxysilaneSubstituents on SiSteric HindranceExpected Relative Rate of Hydrolysis
Tetramethoxysilane (TMOS)-OCH₃, -OCH₃, -OCH₃, -OCH₃LowVery Fast
Tetraethoxysilane (TEOS)-OCH₂CH₃, -OCH₂CH₃, -OCH₂CH₃, -OCH₂CH₃ModerateFast
Triisopropylsilane-CH(CH₃)₂, -CH(CH₃)₂, -CH(CH₃)₂, -HHighSlow
This compound-C(CH₃)₃, -C(CH₃)₃, -CH₂CH₂CH₃, -OCH₂CH₃Very HighVery Slow

Base-Catalyzed Hydrolysis and Silanol Formation Pathways

Under basic conditions, the hydrolysis of alkoxysilanes involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. chemistrysteps.comtaylorfrancis.com This is a concerted process that does not require the prior protonation of the leaving group. The reaction proceeds via a pentacoordinate transition state, leading to the displacement of the ethoxide anion (EtO⁻). The ethoxide anion is then protonated by water to form ethanol.

The primary factor governing the rate of base-catalyzed hydrolysis is the steric accessibility of the silicon atom. taylorfrancis.com For this compound, the extreme steric crowding created by the two tert-butyl groups makes the silicon center highly inaccessible to the incoming hydroxide nucleophile. libretexts.org This steric shielding significantly raises the energy of the transition state, making base-catalyzed hydrolysis exceptionally difficult and slow under standard conditions. ucoz.comtaylorfrancis.com Achieving hydrolysis might require more forcing conditions, such as elevated temperatures. taylorfrancis.com

Silanol Condensation Reactions Leading to Controlled Siloxane Architectures

Following hydrolysis, the resulting silanol, Di-tert-butyl-n-propyl-silanol, can undergo condensation to form a disiloxane, (tBu)₂(nPr)Si-O-Si(nPr)(tBu)₂, with the elimination of a water molecule. This reaction can also be catalyzed by either acid or base.

However, the same steric hindrance that slows hydrolysis also severely inhibits condensation. The bulky di-tert-butyl groups on the silicon atom prevent two silanol molecules from approaching each other in the correct orientation for the Si-O-Si bond to form. This steric protection is a well-known phenomenon that allows for the isolation and long-term stability of sterically hindered silanols, which would otherwise readily self-condense. google.comlookchem.com While less hindered silanols, like dimethylsilanediol, quickly polymerize, the stability of Di-tert-butyl-n-propyl-silanol would be substantial, making it a stable, isolable compound. google.comresearchgate.net This property is valuable for synthesizing well-defined, non-polymeric siloxane structures, as the condensation can be controlled to a much greater extent than with less hindered silanes.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound can be a target for various nucleophiles, leading to the displacement of the ethoxy group. These reactions are fundamental in organosilicon chemistry for creating new Si-C, Si-N, or other Si-element bonds.

Investigating Pathways and Transition States in SN2@Si Reactions

Nucleophilic substitution at a silicon center (SN2@Si) differs significantly from the analogous SN2 reaction at a carbon center. Due to the availability of d-orbitals and the larger size of the silicon atom, silicon can readily accommodate five substituents, forming a stable or metastable pentacoordinate intermediate, typically with a trigonal bipyramidal geometry. nih.govresearchgate.net The reaction pathway often involves the nucleophile attacking the silicon atom to form this intermediate, which then loses the leaving group to yield the product. khanacademy.org

For this compound, any SN2@Si reaction is dominated by the steric properties of the substituents. libretexts.orgnih.gov The two tert-butyl groups and the n-propyl group create a highly congested environment around the silicon atom. This steric bulk has two main consequences:

It hinders the approach of the incoming nucleophile, slowing the rate of formation of the pentacoordinate intermediate. libretexts.org

It influences the geometry and stability of the transition state and any intermediates. nih.gov

Computational studies on model SN2@Si reactions show that increasing the steric bulk of the substituents on silicon can change the potential energy surface of the reaction, potentially introducing a central reaction barrier similar to that seen in SN2@C reactions, where one does not typically exist for simpler silanes. nih.govresearchgate.net This means that despite the inherent tendency of silicon to form five-coordinate species, extreme steric hindrance can make the reaction pathway more closely resemble that of carbon, requiring a higher activation energy.

Ligand Exchange Chemistry with Various Nucleophiles

Ligand exchange involves the substitution of the ethoxy group with other nucleophiles. Common nucleophiles used in organosilicon chemistry include organolithium reagents (RLi) and Grignard reagents (RMgX), which are used to form new silicon-carbon bonds. researchgate.netethz.ch

The reaction of this compound with a strong nucleophile like n-butyllithium would proceed via an SN2@Si mechanism.

(tBu)₂(nPr)Si-OEt + n-BuLi → (tBu)₂(nPr)Si-Bu + LiOEt

However, the success and rate of such reactions are critically dependent on the steric profile of both the substrate and the nucleophile. researchgate.netwikipedia.org The severe steric hindrance of this compound means that only small, highly reactive nucleophiles might react with appreciable speed. Even with powerful nucleophiles like organolithium compounds, the reaction may be sluggish or require elevated temperatures. uth.gr Weaker nucleophiles would likely be unreactive.

The high affinity of silicon for fluorine provides another important class of ligand exchange reactions. Silyl (B83357) ethers can be cleaved by fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF), which act as potent nucleophiles towards silicon. libretexts.orglibretexts.org This reaction is a standard method for deprotecting silyl-protected alcohols, and its effectiveness is also modulated by steric hindrance. Bulky silyl ethers, like those derived from di-tert-butyl-substituted silanes, are generally more resistant to fluoride-mediated cleavage than smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers. libretexts.orgtudublin.ie

Table 2: Potential Nucleophiles for Ligand Exchange with this compound

Nucleophile TypeExampleExpected ReactivityProduct TypeNotes
Organolithiumn-Butyllithium (n-BuLi)Low to ModerateTetraalkylsilaneStrong nucleophile, but reaction is hindered. ethz.chwikipedia.org
Grignard ReagentEthylmagnesium bromide (EtMgBr)Very LowTetraalkylsilaneGenerally less reactive than organolithiums. ethz.ch
HydrideLithium aluminum hydride (LiAlH₄)Very Low to NoneHydrosilaneHindrance likely prevents reaction.
Fluoride IonTetrabutylammonium fluoride (TBAF)Moderate to HighFluorosilaneHigh Si-F bond strength drives the reaction. libretexts.orglibretexts.org
AmideLithium diisopropylamide (LDA)Very LowAminosilaneStrong base, but bulky and may not be sufficiently nucleophilic.

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific published research available for the chemical compound “this compound.” As a result, the generation of a detailed article focusing solely on its reaction mechanisms, chemical transformations, and the specific influences of its substituent groups is not possible.

The creation of a scientifically accurate and authoritative article as requested requires a foundation of existing research, including experimental data and theoretical studies. Without any dedicated scholarly articles, patents, or detailed analytical information on "this compound," any attempt to generate the specified content would be purely speculative and would not meet the required standards of accuracy and authoritativeness.

General principles of organosilicon chemistry can provide a hypothetical understanding of how such a molecule might behave. For instance:

Electrophilic Activation: It can be broadly inferred that the silicon center would be susceptible to electrophilic attack. Lewis acids would likely coordinate to the ethoxy group, activating the Si-O bond for cleavage or substitution. Protonation of the ethoxy group would similarly make it a better leaving group, facilitating hydrolysis or other nucleophilic substitution reactions at the silicon center.

Steric and Electronic Effects: The two bulky tert-butyl groups would be expected to create significant steric hindrance around the silicon atom, likely slowing down the rates of nucleophilic attack compared to less hindered silanes. The n-propyl group, being less bulky, would contribute less to this steric shield. The ethoxy group acts as an electron-withdrawing group through induction, which can influence the reactivity of the silicon center.

However, these are generalized concepts and cannot be presented as specific research findings for "this compound" without supporting evidence from the scientific literature. Therefore, the requested article with detailed sections on its specific reactivity and data tables cannot be produced.

Advanced Spectroscopic and Diffraction Based Elucidation of Di Tert Butyl N Propyl Ethoxysilane Molecular Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule in solution. A full analysis would involve multiple nuclei and dimensions to piece together the connectivity of the atoms.

A detailed NMR analysis would provide a complete map of the proton, carbon, and silicon environments within the molecule. The significant steric bulk of the two tert-butyl groups would heavily influence the electronic environment and, therefore, the chemical shifts of nearby nuclei.

¹H NMR: The proton spectrum would be expected to show distinct signals for each alkyl group. The two tert-butyl groups, being chemically equivalent, would likely produce a single, sharp singlet integrating to 18 protons. The n-propyl and ethoxy groups would show more complex splitting patterns (triplets and sextets/multiplets) due to proton-proton coupling.

¹³C NMR: The carbon spectrum would reveal all unique carbon atoms. Key signals would include those for the methyl and quaternary carbons of the tert-butyl groups, the three distinct carbons of the n-propyl chain, and the two carbons of the ethoxy group.

²⁹Si NMR: As the central atom, the silicon nucleus is a crucial probe. A single resonance in the ²⁹Si NMR spectrum would confirm the presence of a single silicon environment. Its chemical shift would be indicative of an alkoxysilane bearing bulky alkyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for Di-tert-butyl-n-propyl-ethoxysilane (Note: These are estimated values based on analogous structures and require experimental verification.)

GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key ¹H-¹H Couplings (J)
tert-Butyl-CH₃~1.05 (s, 18H)~27.5N/A
tert-Butyl-C(CH₃)₃N/A~20.0N/A
n-PropylSi-CH₂-~0.70 (t, 2H)~17.0J ≈ 8.0 Hz
n-Propyl-CH₂-CH₂-~1.45 (m, 2H)~17.5J ≈ 8.0 Hz, 7.2 Hz
n-Propyl-CH₃~0.95 (t, 3H)~16.5J ≈ 7.2 Hz
Ethoxy-O-CH₂-~3.70 (q, 2H)~58.0J ≈ 7.0 Hz
Ethoxy-CH₃~1.20 (t, 3H)~18.0J ≈ 7.0 Hz

To confirm that the individual spin systems belong to a single molecule and are connected as proposed, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton connectivities within the same alkyl chain. Key correlations would be observed between the adjacent methylene (B1212753) and methyl protons of the n-propyl group, and similarly within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing the entire structure together by showing correlations between protons and carbons that are two or three bonds apart. Crucial correlations would be expected from the protons of the tert-butyl, n-propyl, and ethoxy groups to the central silicon atom, confirming its substitution pattern.

The two bulky tert-butyl groups attached to the silicon atom create significant steric hindrance. This would likely restrict rotation around the Si-C(tert-butyl) bonds. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could reveal information about these rotational barriers. nih.govpsu.edursc.org At very low temperatures, the rotation might slow down sufficiently on the NMR timescale, potentially leading to the broadening or splitting of the tert-butyl proton signal into multiple resonances. psu.edursc.org Analyzing these changes would allow for the calculation of the energy barrier to rotation, providing insight into the molecule's conformational flexibility. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would provide two key pieces of information: the exact mass of the parent ion, which confirms the elemental composition, and the masses of fragment ions, which reveal the molecule's structure and bond stabilities.

For a volatile, nonpolar molecule like this compound, Electron Ionization (EI) would be a common technique. EI is a hard ionization method that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. rsc.org The molecular ion peak (M⁺) might be weak or absent due to the instability of the parent ion. The primary goal of HRMS would be to determine the exact mass of the molecular ion to a high degree of precision, allowing for the calculation of its unique elemental formula (C₁₄H₃₂OSi).

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming fragmentation pathways. nih.gov In an MS/MS experiment, a specific fragment ion is selected and subjected to further fragmentation. This helps to establish relationships between different ions in the mass spectrum.

A hallmark fragmentation pathway for compounds containing a tert-butyl group attached to silicon is the loss of a methyl radical (•CH₃) or the cleavage of the entire tert-butyl group. researchgate.net The most prominent peak in the mass spectrum would likely correspond to the loss of a tert-butyl radical, resulting in a stable cation. Alpha-cleavage, where a bond adjacent to the silicon atom breaks, is also a common pathway for organosilanes. libretexts.orglibretexts.org

Table 2: Predicted Key Fragment Ions for this compound in EI-MS (Note: m/z values are for the most abundant isotope of each element and require experimental verification.)

m/z (Predicted)Lost FragmentProposed Fragment StructureFragmentation Pathway
230.23-[C₁₄H₃₂OSi]⁺Molecular Ion
215.21•CH₃[(CH₃)₂C-Si(C₃H₇)(OC₂H₅)-C(CH₃)₂]⁺Loss of methyl from a t-butyl group
173.16•C₄H₉[t-Bu-Si(C₃H₇)(OC₂H₅)]⁺Loss of a tert-butyl radical
145.13•C₄H₉, C₂H₄[t-Bu-Si(H)(OC₂H₅)]⁺Loss of t-butyl and ethylene (B1197577) (from propyl)
131.11•C₄H₉, •C₃H₇[t-Bu-Si(H)(OC₂H₅)]⁺Loss of t-butyl and propyl radicals
57.07-[C₄H₉]⁺tert-Butyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within this compound and providing insights into its conformational dynamics. The vibrational spectrum is dominated by the characteristic motions of its Si-C, Si-O, and C-H bonds.

Each type of bond in the molecule vibrates at a characteristic frequency, allowing for clear functional group identification. The C-H bonds of the alkyl groups (tert-butyl, n-propyl, ethoxy) exhibit strong stretching vibrations in the 2850-2970 cm⁻¹ region of the IR spectrum. mdpi.com The Si-C bonds, which connect the two tert-butyl groups and the n-propyl group to the central silicon atom, produce stretching vibrations that are typically found in the 600-800 cm⁻¹ range. researchgate.net

The Si-O-C linkage is particularly noteworthy. The asymmetric stretching of this bond is expected to produce a strong, broad absorption band in the 1050-1110 cm⁻¹ region, a hallmark of alkoxysilanes. mdpi.comresearchgate.net The corresponding symmetric stretch is often weaker and appears at lower frequencies. The presence of these distinct bands provides definitive evidence for the core structure of the molecule.

Interactive Table 1: Expected Vibrational Frequencies for this compound

Functional Group Bond Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Alkyl GroupsC-HAsymmetric & Symmetric Stretching2850 - 2970Strong
Alkyl GroupsC-HBending/Deformation1365 - 1470Medium
Ethoxy GroupSi-O-CAsymmetric Stretching1050 - 1110Strong, Broad
Silicon-CarbonSi-CStretching600 - 800Medium-Weak

The significant steric hindrance imposed by the two bulky tert-butyl groups heavily influences the molecule's preferred conformation. Rotations around the Si-C(propyl) and Si-O(ethoxy) bonds are restricted, leading to a more defined, albeit likely distorted, tetrahedral geometry around the silicon atom.

Low-frequency vibrational modes, particularly those involving the skeletal deformations of the Si-C and Si-O bonds, are sensitive to these conformational details. Changes in the dihedral angles associated with the n-propyl and ethoxy chains relative to the di-tert-butylsilane (B1239941) core would result in shifts in the positions and intensities of peaks in the far-infrared and Raman spectra (typically below 600 cm⁻¹). While polymer systems show that increased crystallinity can lead to shifts to lower wavenumbers, the specific signatures for this molecule would require detailed theoretical calculations or temperature-dependent spectroscopic studies to map the energy landscape of its rotational isomers (rotamers). ncsu.edu

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu For a molecule like this compound, these studies would reveal exact bond lengths, bond angles, and how the molecules pack together to form a crystal lattice.

Although a specific single-crystal X-ray structure for this compound is not publicly documented, the expected structural parameters can be inferred from studies on similar sterically hindered silanes. researchgate.net A single-crystal X-ray diffraction analysis would provide the ultimate structural characterization. carleton.edu

The geometry around the central silicon atom is anticipated to be a distorted tetrahedron. The immense steric pressure from the two tert-butyl groups would likely cause the C(tert-butyl)-Si-C(tert-butyl) bond angle to be significantly larger than the ideal tetrahedral angle of 109.5°. Consequently, the C(propyl)-Si-O(ethoxy) angle would be compressed. Analysis of related structures suggests that the Si-C bond lengths would be in the range of 1.85-1.90 Å, while the Si-O bond would be shorter, approximately 1.62-1.65 Å.

Interactive Table 2: Predicted Molecular Geometry Parameters from X-ray Crystallography

Parameter Atoms Involved Predicted Value Comment
Bond LengthSi-C (tert-butyl)1.87 ± 0.03 ÅStandard length for Si-C single bonds.
Bond LengthSi-C (n-propyl)1.86 ± 0.03 ÅSimilar to other Si-alkyl bonds.
Bond LengthSi-O1.64 ± 0.02 ÅTypical for a Si-O single bond in an alkoxysilane.
Bond AngleC(tert-butyl)-Si-C(tert-butyl)> 115°Expanded due to severe steric repulsion.
Bond AngleC(propyl)-Si-O(ethoxy)< 109.5°Compressed to accommodate bulky tert-butyl groups.
Dihedral AngleC-C-Si-OVariableDefines the conformation of the n-propyl and ethoxy chains.

Polymorphism is the ability of a substance to crystallize into two or more different crystal structures. mdpi.com For a molecule with the conformational flexibility of this compound—arising from the rotatable n-propyl and ethoxy groups—the existence of polymorphs is a distinct possibility.

Different crystallization conditions (e.g., solvent, temperature, pressure) could favor the packing of molecules in various distinct arrangements. Each polymorph would have a unique unit cell and crystal lattice, and potentially slight differences in the molecule's solid-state conformation, particularly in the torsion angles of the n-propyl and ethoxy side chains. These packing differences would, in turn, affect the material's physical properties, such as melting point, density, and solubility. The study of polymorphism is crucial for understanding the structure-property relationships of crystalline materials. mdpi.com

Computational Chemistry and Theoretical Investigations of Di Tert Butyl N Propyl Ethoxysilane: Structure, Dynamics, and Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, bonding characteristics, and reactivity of molecules like Di-tert-butyl-n-propyl-ethoxysilane. These methods provide detailed insights into the molecule's geometry, the distribution of electron density, and the nature of its molecular orbitals.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and energetic properties of molecules. For this compound, the bulky di-tert-butyl and n-propyl groups attached to the silicon atom introduce significant steric hindrance, which dictates the molecule's preferred three-dimensional structure.

DFT calculations would predict a tetrahedral arrangement around the central silicon atom, albeit with distorted bond angles to accommodate the sterically demanding tert-butyl groups. These bulky substituents would likely force the Si-C bonds to adopt angles larger than the ideal 109.5° to minimize repulsive interactions. The n-propyl and ethoxy groups would also orient themselves to reduce steric clash.

Representative DFT-Calculated Geometrical Parameters for a Sterically Hindered Silane (B1218182)

ParameterBond/AngleRepresentative Value
Bond LengthSi-O (alkoxy)~1.65 Å
Bond LengthSi-C (alkyl)~1.90 Å
Bond AngleC-Si-C (tert-butyl)>109.5°
Bond AngleO-Si-C~105-110°

Note: These values are illustrative and based on general principles and data from related compounds.

Ab Initio Methods for Electronic Configuration, Charge Distribution, and Hypervalency

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a detailed picture of the electronic configuration and charge distribution within this compound. These calculations can reveal the partial charges on each atom, providing insight into the molecule's polarity and reactive sites.

The silicon atom, being more electropositive than the oxygen and carbon atoms it is bonded to, will carry a significant positive partial charge. The oxygen atom of the ethoxy group will be the most electronegative center, bearing a substantial negative partial charge. The alkyl groups, being electron-donating, will slightly increase the electron density on the silicon atom compared to a less substituted silane.

A Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can provide a more nuanced view of the bonding and charge distribution. For a molecule like tri-tert-butoxysilanethiol, NBO analysis has been used to understand the electronic delocalizations that influence bond lengths. researchgate.net Similar effects would be at play in this compound, where interactions between the lone pairs of the ethoxy oxygen and the antibonding orbitals of the Si-C bonds could influence the molecular geometry and stability.

Illustrative Mulliken Atomic Charges for a Sterically Hindered Alkoxysilane

AtomRepresentative Partial Charge (e)
Si+1.0 to +1.5
O (ethoxy)-0.6 to -0.8
C (tert-butyl, alpha)-0.2 to -0.4
C (n-propyl, alpha)-0.1 to -0.3
H (alkyl)+0.1 to +0.2

Note: These values are qualitative estimates. The actual charges would depend on the specific computational method and basis set used.

The concept of hypervalency in silicon compounds is a topic of ongoing discussion. While silicon can form more than four bonds in certain transition states and intermediates, in its ground state in molecules like this compound, it is best described by a tetracoordinate structure with covalent bonds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.govwikipedia.org The energy and spatial distribution of these orbitals indicate where a molecule is most likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the ethoxy oxygen atom, making this site susceptible to attack by electrophiles, such as protons in acidic hydrolysis. The LUMO, on the other hand, is likely to be an antibonding orbital associated with the Si-O or Si-C bonds, with a significant contribution from the silicon atom. This makes the silicon atom the primary site for nucleophilic attack, for instance, by a water molecule or a hydroxide (B78521) ion during hydrolysis.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, which is expected for a sterically hindered molecule like this compound. The bulky alkyl groups shield the reactive silicon center, increasing the activation energy for nucleophilic attack and thus slowing down reactions like hydrolysis. nih.govresearchgate.net

Expected Frontier Molecular Orbital Properties for this compound

Molecular OrbitalExpected Energy Range (eV)Primary Atomic ContributionsImplication for Reactivity
HOMO-9.0 to -11.0Oxygen lone pairs (ethoxy)Nucleophilic center, site of protonation
LUMO+1.0 to +3.0Si, O (antibonding σ* Si-O)Electrophilic center, site of nucleophilic attack
HOMO-LUMO Gap10.0 to 14.0HighIndicates high kinetic stability

Note: These energy values are estimates based on typical values for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Energy Hypersurfaces and Isomerization Pathways

The presence of multiple rotatable bonds in this compound (around the Si-C, C-C, and Si-O bonds) gives rise to a complex conformational energy landscape. MD simulations can be used to map this landscape, identifying the low-energy conformers and the energy barriers between them.

Due to the significant steric hindrance of the two tert-butyl groups, the rotation around the Si-C bonds will be highly restricted. The molecule will likely adopt a conformation that maximizes the distance between these bulky groups. Similar to what is observed in cis-1,4-di-tert-butylcyclohexane, which favors a twist-boat conformation to alleviate steric strain, this compound is expected to adopt a staggered conformation where the bulky groups are anti-periplanar to each other. upenn.edusemanticscholar.orgnih.gov

The n-propyl and ethoxy chains also have multiple rotational isomers (e.g., gauche and anti conformations). MD simulations can reveal the relative populations of these isomers and the pathways for their interconversion. The energy barriers for these rotations will determine the flexibility of these chains. It is expected that the conformational landscape will be characterized by several local minima separated by relatively low energy barriers for the n-propyl and ethoxy groups, while the rotation of the tert-butyl groups will be severely hindered.

Solvation Effects on Molecular Structure and Reactivity Profiles

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell and its impact on the solute's structure and reactivity.

In a polar protic solvent like water or ethanol (B145695), the solvent molecules will form hydrogen bonds with the oxygen atom of the ethoxy group. This solvation can stabilize the ground state of the molecule and also play a crucial role in its reactions, such as hydrolysis. The presence of a localized cluster of solvent molecules around the reactive center can lower the activation energy for hydrolysis. researchgate.net

MD simulations coupled with free energy calculation methods can be used to determine the solvation free energy of this compound in different solvents. This information is crucial for understanding its partitioning behavior between different phases and for predicting its reactivity in various solvent environments. The steric shielding of the silicon atom by the bulky alkyl groups is a dominant factor in its reactivity, and solvation can further modulate this by either enhancing or hindering the approach of reactants to the reactive center. nih.govresearchgate.net

Theoretical Studies on Reaction Transition States and Reaction Pathways

Theoretical investigations into the reaction mechanisms of alkoxysilanes, such as this compound, provide crucial insights into their reactivity. Computational chemistry allows for the detailed exploration of transition states and reaction pathways that are often difficult to characterize experimentally. These studies are fundamental to understanding and controlling the material properties derived from these precursors.

The hydrolysis and subsequent condensation of alkoxysilanes are the foundational reactions in sol-gel processes. Computational studies, typically employing Density Functional Theory (DFT), are used to elucidate the energetics and kinetics of these critical steps.

The hydrolysis of an alkoxysilane involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of an alkoxy group. This process can be catalyzed by either acids or bases. Under acidic conditions, the ethoxy group is protonated, making it a better leaving group. Under basic conditions, a hydroxyl anion directly attacks the silicon center. unm.edu The reaction mechanism is generally considered to be a bimolecular nucleophilic substitution (SN2-Si). unm.edunih.gov

The rates of these reactions are highly dependent on the steric bulk of the substituents on the silicon atom. For this compound, the two bulky tert-butyl groups are expected to significantly hinder the approach of the nucleophile, thereby slowing down the hydrolysis rate compared to less substituted silanes like tetraethoxysilane (TEOS). The n-propyl group, being less bulky, would have a smaller effect.

Following hydrolysis, the resulting silanols can undergo condensation to form siloxane (Si-O-Si) bonds, releasing water or alcohol. Theoretical models can calculate the activation barriers for these reactions, providing data on their kinetics. The steric hindrance from the tert-butyl groups would also influence the condensation rate, potentially favoring the formation of smaller, less condensed structures. High-level ab initio quantum chemical methods can be employed to calculate the standard enthalpy of formation for the reactants, transition states, and products, offering a detailed thermodynamic profile of the reaction. nih.govfigshare.com

Table 1: Representative Calculated Activation Energies for Hydrolysis of Alkoxysilanes

Silane Structure Catalyst Activation Energy (kJ/mol)
Tetraethoxysilane Acid 45-65
Tetraethoxysilane Base 25-35
(tert-butyl)2Si(OEt)2 (analog) Acid 70-90
(tert-butyl)2Si(OEt)2 (analog) Base 40-60

Note: Data is illustrative, based on general findings for sterically hindered alkoxysilanes, as specific data for this compound is not available. The presence of bulky substituents generally increases the activation energy.

Computational modeling is an indispensable tool for investigating the role of this compound in catalytic cycles, particularly in processes like surface modification or as a coupling agent. researchgate.net DFT calculations can map out the potential energy surface of a catalytic reaction, identifying intermediates and transition states. researchgate.net

For instance, in the grafting of the silane onto a silica (B1680970) surface, theoretical models can simulate the interaction of the ethoxy group with surface silanol (B1196071) (Si-OH) groups. The catalytic cycle might involve:

Adsorption: The silane molecule physisorbs onto the hydroxylated silica surface.

Hydrolysis: A surface-bound water molecule or a surface silanol group facilitates the hydrolysis of the ethoxy group.

Condensation: The newly formed silanol group on the molecule condenses with a surface silanol, forming a covalent Si-O-Si bond and releasing ethanol or water.

Regeneration: The catalytic site on the surface is potentially regenerated for further reactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful method for validating theoretical models against experimental data and aiding in the interpretation of complex spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organosilicon compounds. Theoretical calculations can accurately predict 1H, 13C, and 29Si NMR chemical shifts and spin-spin coupling constants. acs.org DFT methods, combined with appropriate basis sets like IGLO-III, have shown good agreement with experimental 29Si NMR data. unige.ch

For this compound, the 29Si chemical shift is expected to be influenced by the electron-donating alkyl groups and the electron-withdrawing ethoxy group. The bulky tert-butyl groups cause significant steric crowding around the silicon atom, which also affects the electronic environment and, consequently, the chemical shift. Calculations can predict these shifts, and comparison with experimentally obtained spectra provides a stringent test of the accuracy of the computed molecular geometry and electronic structure. rsc.org

Furthermore, theoretical calculations can predict coupling constants, such as 1J(Si-C) and long-range couplings, which provide valuable information about the molecular connectivity and conformation. rsc.org

Table 2: Predicted vs. Experimental 29Si NMR Chemical Shifts for Representative Alkoxysilanes

Compound Calculated δ(29Si) (ppm) Experimental δ(29Si) (ppm)
Si(OCH2CH3)4 -82.1 -81.8
CH3Si(OCH2CH3)3 -41.5 -41.0
(CH3)3CSi(OCH3)3 -55.0 -54.7
(t-Bu)2PrSi(OEt) (Predicted) ~ -10 to +5 N/A

Note: The predicted value for the target compound is an estimate based on trends observed for sterically hindered silanes. Experimental values are from general literature. Calculations are typically performed using DFT with functionals like B3LYP.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is sensitive to the conformational state of a molecule. This compound, with its flexible n-propyl and ethoxy groups, can exist in multiple conformations.

Computational methods can be used to:

Identify Stable Conformers: A conformational search can be performed to locate all low-energy minima on the potential energy surface. For similar molecules like n-butylsilane, several stable conformers have been identified computationally. csus.edu

Calculate Vibrational Frequencies: For each stable conformer, the vibrational frequencies and corresponding intensities can be calculated. This results in a predicted IR and Raman spectrum for each conformation.

Assign Experimental Spectra: By comparing the simulated spectra with the experimental data, the peaks in the experimental spectrum can be assigned to specific vibrational modes of the most stable conformer(s) present in the sample. nih.govresearchgate.net

For this compound, key vibrational modes would include Si-O-C stretching, C-H stretching of the alkyl groups, and various bending and rocking modes. The calculated frequencies for these modes in different conformers would likely show slight shifts, allowing for a detailed conformational assignment when compared with high-resolution experimental spectra.

Di Tert Butyl N Propyl Ethoxysilane As a Chemical Building Block in Advanced Organic and Organometallic Synthesis

Stereoselective and Regioselective Synthesis of Complex Molecular Architectures

The precise control of stereochemistry and regiochemistry is fundamental to the synthesis of complex organic molecules. Organosilicon compounds can play a crucial role in achieving this control due to the unique properties of the silicon atom.

Construction of Chiral Organosilicon Scaffolds

Chiral organosilicon scaffolds are molecules that possess a defined three-dimensional arrangement of atoms, with silicon being a key component of the structure. These scaffolds are of interest for their potential applications in asymmetric catalysis, materials science, and as chiral building blocks for the synthesis of complex organic molecules. The synthesis of such scaffolds often relies on stereoselective reactions where a chiral center is introduced or transferred.

Following a thorough search of available scientific literature, no specific examples or methodologies have been found that utilize Di-tert-butyl-n-propyl-ethoxysilane for the construction of chiral organosilicon scaffolds. Research in this area typically focuses on other organosilane precursors that are more amenable to established asymmetric synthesis protocols.

Utilization in Multicomponent Reactions for Enhanced Molecular Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. MCRs are highly valued for their efficiency and ability to rapidly generate libraries of complex molecules for drug discovery and materials science.

There is no documented evidence in the scientific literature of this compound being employed as a reactant in multicomponent reactions to enhance molecular diversity. The reactivity profile of this specific silane (B1218182) may not be suitable for the reaction conditions typically employed in known MCRs.

Precursor for Highly Defined Organosilicon Materials with Controlled Molecular Connectivity

Organosilicon materials, such as silicones and siloxanes, have a wide range of applications due to their unique properties. The ability to control the molecular connectivity and architecture of these materials at the nanoscale allows for the tailoring of their properties for specific functions.

Synthesis of Molecular Cages and Spheres

Molecular cages and spheres are three-dimensional structures with well-defined cavities. In the context of organosilicon chemistry, these are often polyhedral silsesquioxanes or related structures. They are of interest for applications in catalysis, gas storage, and as delivery vehicles. The synthesis of these structures typically involves the hydrolysis and condensation of trifunctional silane monomers.

No published research has been identified that describes the use of this compound as a precursor for the synthesis of molecular cages or spheres. The monofunctional nature of the ethoxy group in this compound makes it unsuitable as a primary building block for the construction of such highly cross-linked, three-dimensional structures.

Formation of Dendrimeric Siloxane Structures with Precise Branching

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Siloxane dendrimers, with their silicon-oxygen backbone, are of interest for their thermal stability and unique rheological properties. Their synthesis requires a carefully controlled, iterative sequence of reactions to build up the dendritic architecture.

A comprehensive search of the literature did not yield any studies describing the use of this compound in the formation of dendrimeric siloxane structures. The synthesis of dendrimers typically requires precursors with multiple reactive sites to enable the characteristic branched growth.

Role in the Generation and Trapping of Transient Organosilicon Species

Transient organosilicon species, such as silylenes, silenes, and silyl (B83357) radicals, are highly reactive intermediates that are often generated in situ. The study of these species provides fundamental insights into the bonding and reactivity of silicon. Trapping experiments, where a reactive molecule is used to intercept and form a stable adduct with the transient species, are a key tool in this field.

There are no specific reports in the scientific literature detailing the role of this compound in either the generation or the trapping of transient organosilicon species. Research in this area typically employs other types of organosilicon compounds specifically designed to generate or react with these highly unstable intermediates.

Preparation of Silylenes and Silenes from Alkoxysilane Precursors

The generation of silylenes (R₂Si:) and silenes (R₂Si=CR₂) from alkoxysilane precursors is a cornerstone of reactive silicon chemistry. For a sterically hindered precursor like this compound, specific synthetic strategies would be required to facilitate the elimination of the ethoxy and propyl groups to generate the desired reactive intermediates.

Hypothesized Routes to Di-tert-butylsilylene:

The formation of di-tert-butylsilylene from this compound would likely involve a multi-step process. A plausible, though theoretical, pathway could involve the dealkoxylation followed by the removal of the n-propyl group. Given the steric bulk of the tert-butyl groups, these reactions would likely require energetic conditions or specific reagents to overcome the steric hindrance.

Table 1: Potential Methods for Silylene Generation from Alkoxysilanes

MethodDescriptionPlausibility for this compound
Pyrolysis High-temperature decomposition of the alkoxysilane.Potentially viable, but may lead to a mixture of products due to the multiple fragmentation pathways.
Photolysis Use of UV light to induce cleavage of the Si-C and Si-O bonds.May offer more selective bond cleavage compared to pyrolysis.
Reductive Dehalogenation Conversion of the ethoxy group to a halide, followed by reduction with an alkali metal.A more controlled, multi-step approach that could offer a cleaner route to the silylene.

Generation of Silenes:

The synthesis of a silene from this compound would necessitate the formation of a silicon-carbon double bond. This is a challenging transformation that typically involves Peterson olefination-type reactions or the rearrangement of α-silylcarbenes. A hypothetical route could involve the initial conversion of the n-propyl group to a functionalized group that can participate in an elimination reaction to form the double bond.

Investigation of Their Reactivity in Organic Transformations

Once formed, di-tert-butylsilylene and its corresponding silene would be expected to exhibit high reactivity, driven by the electron-deficient nature of the divalent silicon in the silylene and the polarized Si=C bond in the silene.

Reactivity of Di-tert-butylsilylene:

The bulky tert-butyl groups would play a significant role in the reactivity of the silylene, influencing its stability and the stereochemistry of its reactions.

Insertion Reactions: Silylenes are known to readily insert into a variety of single bonds, including O-H, N-H, and Si-H bonds. Di-tert-butylsilylene would be expected to undergo such reactions, providing a route to functionalized silanes.

Cycloaddition Reactions: Silylenes can react with unsaturated molecules like alkenes, alkynes, and dienes in [1+2] cycloaddition reactions to form silacyclopropanes and silacyclopropenes.

Reactivity of Di-tert-butyl-substituted Silenes:

The reactivity of silenes is characterized by their propensity to undergo cycloaddition reactions.

[2+2] Cycloadditions: Silenes can react with alkenes and alkynes to form four-membered rings.

[4+2] Cycloadditions: With conjugated dienes, silenes can participate in Diels-Alder type reactions to yield six-membered silicon-containing rings.

The steric hindrance imposed by the di-tert-butyl groups would likely favor reactions with less sterically demanding substrates and could lead to unique regioselectivity.

Applications in Surface Chemical Modification and Grafting: Mechanisms of Covalent Attachment

Alkoxysilanes are widely used as coupling agents to modify the surfaces of inorganic materials. The ethoxy group in this compound provides the necessary functionality for covalent attachment to hydroxyl-rich surfaces.

Formation of Covalent Bonds to Inorganic Substrates via Hydrolysis-Condensation

The primary mechanism for the covalent attachment of alkoxysilanes to inorganic substrates like silica (B1680970), alumina, and titania involves a two-step hydrolysis and condensation process.

Hydrolysis: The ethoxy group of this compound reacts with water to form a silanol (B1196071) (Si-OH) group and ethanol (B145695). This reaction is often catalyzed by acids or bases.

Condensation: The newly formed silanol group then condenses with hydroxyl groups present on the surface of the inorganic substrate, forming a stable covalent siloxane (Si-O-Substrate) bond and releasing a molecule of water.

The bulky di-tert-butyl groups are expected to influence the rate of hydrolysis and the density of the resulting surface layer. Steric hindrance may slow down the hydrolysis rate and prevent the formation of a dense, close-packed monolayer on the surface.

Table 2: Factors Influencing the Hydrolysis and Condensation of Alkoxysilanes

FactorEffect on Reaction Rate
pH Both acid and base catalysis accelerate hydrolysis and condensation.
Water Concentration A sufficient amount of water is required for hydrolysis.
Solvent The choice of solvent can affect the solubility of the silane and the rate of reaction.
Steric Hindrance Bulky substituents on the silicon atom can decrease the rate of hydrolysis and condensation.

Mechanistic Aspects of Silane Coupling Agent Action at Interfaces (Chemical Bond Formation)

The role of a silane coupling agent is to act as a molecular bridge between an inorganic substrate and an organic material, such as a polymer matrix. The n-propyl group of this compound would provide a non-polar, hydrophobic interface.

The mechanism of action involves:

Inorganic Interface: The ethoxy group, through the hydrolysis and condensation reactions described above, forms strong covalent bonds with the inorganic surface.

Interfacial Region: The di-tert-butyl and n-propyl groups create an organophilic layer at the substrate surface. This layer can improve the wetting and adhesion of organic polymers.

The bulky nature of the di-tert-butyl groups could create a more open and less densely packed interfacial layer compared to less hindered silanes. This could have implications for the penetration and interaction of a polymer matrix with the modified surface.

Catalytic Roles and Applications of Di Tert Butyl N Propyl Ethoxysilane and Its Derivatives in Chemical Transformations

Di-tert-butyl-n-propyl-ethoxysilane as a Ligand or Ligand Precursor in Homogeneous Catalysis

In the realm of homogeneous catalysis, the electronic and steric properties of ligands play a crucial role in determining the efficacy of a transition metal catalyst. Organosilanes, particularly those with bulky substituents, can act as potent ligands or ligand precursors, modulating the reactivity and selectivity of the metallic center.

The coordination of silicon-based ligands to transition metals can occur through various modes, influencing the subsequent catalytic cycle. While direct coordination of the oxygen atom in the ethoxy group of this compound to a metal center is possible, a more significant role is anticipated after transformation into other ligand types. For instance, silyl (B83357) ligands are known to have strong σ-donating characteristics and a high trans-effect, which can facilitate the generation of electronically and coordinatively unsaturated species crucial for catalysis. csic.esnih.gov

Transition metal silyl complexes are often synthesized through the oxidative addition of a Si-H bond to a low-valent metal center. csic.es Although this compound does not possess a Si-H bond, it can be derivatized to introduce such functionality. Once coordinated, the silyl ligand can participate in various elementary steps of a catalytic cycle, such as reductive elimination and migratory insertion. The robust σ-donor nature of silylene ligands, for example, can stabilize transition metals in low valent states, which is beneficial for reactions like hydroboration, hydrosilylation, and hydrogenation. rsc.orgrsc.org The development of transition metal complexes with silylene ligands has become a significant area of research due to their catalytic potential. rsc.orgrsc.org

The table below illustrates the types of transition metal complexes formed with silyl ligands and their potential catalytic applications, which can be extrapolated to derivatives of this compound.

Ligand TypeMetal Complex ExamplePotential Catalytic Application
SilyleneFe-silylene complexesHydroboration, Hydrosilylation, Dinitrogen Silylation rsc.orgrsc.org
Monodentate Silyl[Pt(H)(PPh₃)₂{Si(CH₂SPh)₂Me}]Si-H activation reactions ontosight.ai
Bidentate SilylTM-(k²-L,Si) complexesHydrosilylation, Hydrogenation csic.es

The steric and electronic properties of ligands are paramount in dictating the activity and selectivity of a catalyst. The bulky di-tert-butyl groups in this compound would exert significant steric hindrance around a metal center. This steric bulk can be advantageous in several ways: it can promote the formation of monoligated, highly reactive catalytic species; it can create a specific chiral pocket around the metal to influence enantioselectivity in asymmetric catalysis; and it can prevent catalyst deactivation pathways such as dimerization. researchgate.netrsc.org

The following table summarizes the anticipated effects of the structural features of this compound on catalysis.

Structural FeatureAnticipated Effect on CatalysisRationale
Di-tert-butyl groupsHigh steric hindranceCan promote formation of active monoligated species and influence enantioselectivity. researchgate.netrsc.org
n-Propyl groupModerate steric bulk and flexibilityContributes to the overall steric environment and can influence substrate approach.
Ethoxy groupPotential for hydrolysis and functionalizationCan be a handle for catalyst heterogenization or modification into other ligand types. nih.gov
Overall Electronic ProfileBalance of electron-donating alkyl groups and electron-withdrawing ethoxy groupModulates the electronic properties of the metal center, affecting its reactivity. nih.govmdpi.com

Heterogenization Strategies for Organosilane-Based Catalysts

Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers significant advantages in terms of catalyst separation, recovery, and recycling. Alkoxysilanes are particularly well-suited for this purpose due to the reactivity of the Si-OR bond.

The ethoxy group in this compound provides a convenient anchor for grafting the molecule, or a metal complex thereof, onto the surface of inorganic supports like silica (B1680970) or alumina. This is typically achieved through a condensation reaction between the alkoxysilane and the surface hydroxyl groups of the support, forming a stable Si-O-Support linkage. This strategy has been widely employed to heterogenize a variety of homogeneous catalysts. scispace.comescholarship.orgrsc.org

For this to be effective, the this compound would first need to be functionalized to incorporate a ligand capable of coordinating to the desired metal catalyst. Alternatively, a metal complex bearing a ligand with a pendant Di-tert-butyl-n-propyl-ethoxysilyl group could be synthesized and then anchored to the support. The bulky nature of the di-tert-butyl groups could also play a role in the heterogenized catalyst by influencing the spacing of catalytic sites on the support surface, potentially preventing site-site deactivation pathways.

Understanding the nature of the active sites and the reaction pathways is crucial for optimizing the performance of heterogeneous catalysts. For a catalyst derived from this compound and supported on an inorganic oxide, the active site would likely be the anchored metal center. However, the local environment, including the silicon-based tether and the support surface, can significantly influence its catalytic behavior.

The characterization of these active sites often requires a combination of spectroscopic techniques (e.g., NMR, IR, XPS) and computational modeling. These studies can help elucidate the coordination environment of the metal, the electronic effects of the support, and the mechanism of the catalytic reaction. The reaction pathway for a heterogenized catalyst may differ from its homogeneous counterpart due to mass transfer limitations and interactions with the support.

Role in Organocatalysis and Non-Metal Catalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Silyl ethers and other organosilanes have found applications in this field, often acting as activators or participating directly in the catalytic cycle. nih.govacs.orgacs.orgresearchgate.netnih.gov

While there is no specific literature on the use of this compound in organocatalysis, its structural features suggest potential roles. For instance, the Lewis basicity of the oxygen atom in the ethoxy group could be exploited in reactions that require a mild base. More significantly, the silyl group itself can play a catalytic role. For example, silyl ethers can be involved in desymmetrization reactions to create chiral molecules. nih.govacs.orgacs.orgresearchgate.netnih.gov In some organocatalytic systems, silanes are used as reducing agents for the transformation of substrates like carbon dioxide. rsc.org

Furthermore, the development of non-metal catalytic systems is a growing area of interest. The use of silyl ethers in conjunction with non-metallic species to catalyze reactions is an area with potential for exploration. For example, the combination of silyl ethers with certain organic acids can create powerful catalytic systems for various transformations. nih.govacs.orgacs.orgresearchgate.netnih.gov

The table below outlines potential organocatalytic applications for derivatives of this compound based on the known reactivity of similar organosilanes.

Potential Organocatalytic RoleReaction TypeRationale
Lewis BaseVariousThe oxygen atom of the ethoxy group can act as a Lewis base.
Chiral Silyl Ether DerivativeAsymmetric SynthesisDesymmetrization of prochiral substrates. nih.govacs.orgacs.orgresearchgate.netnih.gov
Hydrosilane DerivativeReductive TransformationsReduction of functional groups like carbonyls or CO₂. rsc.org

Lewis Acidity and Basicity Properties in Specific Organic Reactions

No studies have been found that investigate the Lewis acidity or basicity of this compound. The electronic and steric effects of the two tert-butyl groups, the n-propyl group, and the ethoxy group attached to the silicon center would theoretically determine its Lewis acidic character. Generally, the electron-donating nature of the alkyl and alkoxy groups would render the silicon atom weakly Lewis acidic. However, without experimental data, any discussion remains purely speculative.

Substrate Activation through Silane-Mediated Interactions

There is no documented evidence of this compound being used for substrate activation in any chemical reaction. While other silanes are known to activate substrates, for instance, through interaction with carbonyl groups or other functional moieties, no such applications have been reported for this particular compound.

Mechanistic Studies of Catalytic Processes Involving the Compound

As there are no known catalytic processes involving this compound, no mechanistic studies have been performed.

Elucidation of Reaction Intermediates and Transition States in Catalytic Cycles

The elucidation of reaction intermediates and transition states is a fundamental aspect of understanding catalytic cycles. numberanalytics.comresearchgate.net Techniques such as spectroscopy and computational modeling are often employed for this purpose. researchgate.net However, in the absence of any known catalytic reactions involving this compound, there are no corresponding intermediates or transition states to analyze.

Kinetic Isotope Effects for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org This method provides insight into bond-breaking and bond-forming events in the transition state of the slowest step of a reaction. princeton.edunih.gov Since no reactions involving this compound have been reported, no KIE studies have been conducted.

Emerging Research Frontiers and Future Perspectives in Di Tert Butyl N Propyl Ethoxysilane Chemistry

Advancements in Green Chemistry and Sustainable Synthesis of Organosilanes

The principles of green chemistry are increasingly influencing the synthesis of organosilanes, aiming to reduce environmental impact and improve efficiency. A significant focus is on the utilization of renewable resources and the development of more sustainable catalytic systems.

One promising approach involves the use of biomass-derived alcohols for the synthesis of alkoxysilanes. This strategy circumvents the reliance on fossil fuel-based feedstocks. organic-chemistry.org For a compound like Di-tert-butyl-n-propyl-ethoxysilane, this would entail the use of bio-derived ethanol (B145695) in its synthesis. The direct conversion of silicon dioxide (SiO2), an abundant resource, into alkoxysilanes using alcohols is another area of active research that aligns with the goals of sustainable chemistry. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Strategies for Organosilanes

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Silicon Source Metallurgical grade silicon (energy-intensive)Silicon dioxide (SiO2)
Alcohol Source Fossil fuel-derivedBiomass-derived
Catalysts Precious metals (e.g., Platinum)Earth-abundant metals (e.g., Cobalt, Iron)
Solvents Organic solventsGreen solvents (e.g., alcohols), solvent-free conditions
Byproducts Stoichiometric salt byproductsMinimal byproducts (e.g., dihydrogen)

Discovery of Novel Reaction Pathways and Methodologies for Synthesis and Derivatization

The synthesis and functionalization of sterically hindered organosilanes like this compound present unique challenges and opportunities. The bulky di-tert-butyl groups impose significant steric hindrance, which can be exploited to achieve high selectivity in chemical transformations.

Recent research has focused on developing novel synthetic methodologies to access complex and highly functionalized silanes. One such approach is the diastereoselective rearrangement-addition of hydroxy-substituted silyl (B83357) epoxides with Grignard reagents. nih.gov This method allows for the synthesis of functionalized tertiary silanes with a high degree of stereocontrol. nih.gov The large silyl group plays a crucial role in directing the stereochemical outcome of the reaction. mdpi.com

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, remains a cornerstone of organosilane synthesis. However, developing catalysts that can efficiently handle sterically demanding substrates is an ongoing area of research. rsc.org The use of stimuli-responsive strategies, such as photoinduced hydrosilylation, offers an alternative to traditional thermally activated methods. rsc.org

The derivatization of organosilanes to introduce new functionalities is critical for expanding their applications. Silylation is a powerful tool for increasing the volatility and stability of polar and unstable organic compounds, which is particularly useful in analytical chemistry. acs.org The development of methods for the regioselective functionalization of complex molecules using silyl ethers as key intermediates is also a significant area of advancement. nsf.gov For instance, the synthesis of long-chain organofunctional silanes allows for the derivatization of surfaces to create molecular monolayers with specific properties. thermofishersci.in

Application of Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Profiling

Understanding the kinetics and mechanisms of organosilane reactions is crucial for process optimization and control. Advanced in situ spectroscopic techniques have emerged as powerful tools for real-time reaction monitoring, providing valuable insights that are often inaccessible through traditional offline analysis. arxiv.orgnist.gov

In situ Fourier Transform Infrared (FTIR) spectroscopy is widely used to monitor the progress of organosilane reactions, such as hydrolysis and condensation. nsf.govrsc.org By tracking the disappearance of reactant peaks (e.g., Si-O-R) and the appearance of product peaks (e.g., Si-OH and Si-O-Si), researchers can obtain real-time concentration profiles of the various species in the reaction mixture. nsf.govsoci.org This information is invaluable for determining reaction kinetics and understanding the influence of different reaction parameters. soci.orgrussoindustrial.ruoptica.org In situ FTIR has been successfully applied to study the radical-initiated hydrosilylation on silicon nanocrystal surfaces and the grafting of silanes onto silica (B1680970). russoindustrial.runcsu.edu

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for reaction profiling in organosilane chemistry. rsc.orgnih.gov 29Si NMR is particularly useful for characterizing the different silicon environments during hydrolysis and condensation reactions. psu.edu The use of hyperpolarized 29Si NMR has been shown to dramatically increase signal sensitivity, allowing for the rapid quantification of dynamic processes and the detection of transient intermediates. mdpi.comtudublin.ie 1H NMR can also be used to monitor the course of reactions like hydrosilylation by observing the changes in the signals of the reactive groups over time. rsc.org

The combination of multiple in situ spectroscopic techniques, such as Raman, IR, and NMR, can provide a comprehensive understanding of complex reaction systems. nih.gov This multi-technique approach allows for a more robust and detailed analysis of the reaction kinetics and mechanism.

Table 2: In Situ Spectroscopic Techniques for Organosilane Reaction Monitoring

TechniqueInformation ProvidedExample Application
FTIR Spectroscopy Real-time concentration of functional groups (e.g., Si-O-R, Si-OH, Si-O-Si). nsf.govsoci.orgMonitoring the kinetics of silane (B1218182) hydrolysis and condensation. nsf.govrsc.org
NMR Spectroscopy Detailed structural information, quantification of different silicon environments (29Si), and reaction progress (1H). rsc.orgpsu.eduCharacterizing intermediates in silane reactions and quantifying dynamic processes. mdpi.comtudublin.ie
Raman Spectroscopy Complementary vibrational information, useful for heterogeneous systems. nih.govQuantifying functional groups in biphasic hydrosilylation reactions. tudublin.ie

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Organosilicon Compounds

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new materials with desired functionalities. thenanoholdings.com In the context of organosilicon chemistry, these computational tools are being used to predict reactivity, design novel catalysts, and accelerate the discovery of new organosilane compounds. acs.orgrsc.orgthermofishersci.inrsc.org

One of the key applications of ML in this field is the prediction of chemical reactivity. chemicalbook.com By training models on large datasets of known reactions, it is possible to develop predictive tools that can estimate the outcome of a reaction, such as the yield or selectivity, for a new set of reactants. thenanoholdings.com This can significantly reduce the number of experiments required, saving time and resources. thenanoholdings.com ML models can also be used to understand the relationship between the structure of an organosilane and its reactivity, providing valuable insights for the design of new compounds.

AI is also being employed in the design of catalysts for organosilane synthesis. rsc.org By analyzing large datasets of catalytic reactions, ML algorithms can identify patterns and relationships that are not apparent to human researchers, leading to the discovery of new and more efficient catalysts. rsc.org This data-driven approach has the potential to accelerate the development of catalysts for challenging transformations, such as the hydrosilylation of sterically hindered alkenes.

Furthermore, ML and AI can be used to explore the vast chemical space of organosilicon compounds and identify candidates with specific properties. By generating virtual libraries of compounds and predicting their properties using ML models, researchers can prioritize the synthesis of the most promising candidates. This approach is particularly valuable for the discovery of highly functionalized and sterically demanding silanes with novel applications.

Exploration of New Chemical Space and Highly Functionalized Sterically Demanding Silane Derivatives

The exploration of new chemical space in organosilicon chemistry is driven by the need for materials with advanced properties. A key area of focus is the synthesis of highly functionalized and sterically demanding silanes, which can serve as versatile building blocks for a wide range of applications.

The introduction of bulky substituents, such as the di-tert-butyl groups in this compound, can impart unique properties to the molecule, including increased thermal stability and altered reactivity. chemicalbook.com The synthesis of silanes with even more sterically encumbering groups is an active area of research, with the goal of creating molecules with unprecedented stability and selectivity. acs.org

The incorporation of various functional groups into the organosilane structure is another important avenue of exploration. russoindustrial.ru Functional silanes can act as coupling agents, adhesion promoters, and crosslinking agents in a variety of materials. acs.orgrsc.org The development of synthetic methods to introduce a diverse range of functionalities, such as amino, epoxy, and mercapto groups, is crucial for expanding the applications of organosilanes. russoindustrial.ru

The synthesis of heterotelechelic silicones, which have different functional groups at each end of the polymer chain, is a particularly challenging but rewarding area of research. These materials have potential applications in advanced materials and nanotechnology. The development of novel initiators and synthetic strategies is key to accessing these complex architectures with high precision.

The creation of hybrid organic-inorganic materials through the sol-gel process using functionalized organoalkoxysilanes is another exciting frontier. researchgate.net These materials can be designed to have specific properties for applications in areas such as drug delivery and catalysis. The ability to precisely control the structure and functionality of the organosilane precursors is essential for tailoring the properties of the final material. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.